molecular formula C25H28N4O3 B2383783 N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide CAS No. 1251612-33-5

N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide

Cat. No.: B2383783
CAS No.: 1251612-33-5
M. Wt: 432.524
InChI Key: UDHHMVXQUXTDQD-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetically designed small molecule of high interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates a benzamide core, linked via an ether bridge to a substituted pyrazine ring and an N-(2-methoxybenzyl) group. The presence of the 4-methylpiperidine moiety is a notable structural feature, as nitrogen-containing heterocycles like piperidine are prevalent in pharmaceuticals and are known to contribute favorably to the properties of bioactive molecules, including metabolic stability and the ability to form key interactions with biological targets . Compounds with similar structural motifs, particularly those containing the pyrazine scaffold, have demonstrated a wide spectrum of potential biological activities in scientific studies. Research on analogous molecules has shown promise in areas such as kinase inhibition and the treatment of neurological disorders . Furthermore, nitrogen-containing heterocyclic compounds are recognized as essential building blocks in organic and medicinal chemistry, with over 80% of FDA-approved drugs containing nitrogen atoms . This highlights the significant research value of this compound as a key intermediate or a novel chemical probe for investigating new biological pathways. This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for personal use. Researchers are encouraged to utilize this compound in in vitro assays and as a building block for the synthesis of novel chemical entities to explore its full potential in various research fields.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-18-11-15-29(16-12-18)23-25(27-14-13-26-23)32-21-9-7-19(8-10-21)24(30)28-17-20-5-3-4-6-22(20)31-2/h3-10,13-14,18H,11-12,15-17H2,1-2H3,(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDHHMVXQUXTDQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

4-Hydroxybenzoic Acid Derivatives

The 4-hydroxybenzoic acid moiety serves as the foundation for subsequent etherification. Protection of the phenolic hydroxyl group is critical to prevent side reactions during amide coupling:

Step 1: Methyl Ether Protection
4-Hydroxybenzoic acid is treated with methyl iodide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF), yielding 4-methoxybenzoic acid.

Step 2: Acid Chloride Formation
Thionyl chloride (SOCl₂) converts 4-methoxybenzoic acid to its corresponding acid chloride, which reacts with 2-methoxybenzylamine in dichloromethane (DCM) with triethylamine (Et₃N) to form the protected amide.

Step 3: Demethylation
Boron tribromide (BBr₃) in DCM selectively cleaves the methyl ether, regenerating the phenolic hydroxyl group required for pyrazine coupling.

Functionalization of the Pyrazine Ring

Regioselective Substitution at Pyrazine C3

The 3-(4-methylpiperidin-1-yl) group is introduced via palladium-catalyzed amination:

Step 1: Halogenation
2-Chloropyrazine undergoes iodination at C3 using N-iodosuccinimide (NIS) in acetic acid, yielding 2-chloro-3-iodopyrazine.

Step 2: Buchwald–Hartwig Amination
3-Iodo-2-chloropyrazine reacts with 4-methylpiperidine in the presence of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene at 110°C. This step affords 2-chloro-3-(4-methylpiperidin-1-yl)pyrazine in 68–72% yield.

Etherification at Pyrazine C2

The C2 chlorine is displaced by the phenolic oxygen from the deprotected benzamide:

SNAr Reaction
A mixture of 4-hydroxy-N-(2-methoxybenzyl)benzamide and 2-chloro-3-(4-methylpiperidin-1-yl)pyrazine in DMF with K₂CO₃ at 120°C for 12 hours achieves C–O bond formation. Microwave-assisted conditions (150°C, 30 min) improve yields to 85%.

Alternative Synthetic Pathways

Mitsunobu Ether Synthesis

For acid-sensitive substrates, the Mitsunobu reaction couples 4-hydroxybenzamide with 2-hydroxy-3-(4-methylpiperidin-1-yl)pyrazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).

Sequential Cross-Coupling Approach

A Suzuki–Miyaura coupling strategy constructs the pyrazine ring post-functionalization:

  • 2,5-Dibromopyrazine undergoes boronic ester installation at C5
  • Piperidine introduction at C3 via amination
  • Final coupling with 4-hydroxybenzamide boronate

Optimization and Challenges

Reaction Condition Screening

Solvent Effects

  • DMF and dimethyl sulfoxide (DMSO) enhance SNAr reactivity but complicate purification
  • Switch to 1,4-dioxane improves Pd-catalyzed amination yields

Catalyst Systems

  • Pd₂(dba)₃/Xantphos outperforms Pd(OAc)₂/BINAP in piperidine coupling (78% vs. 52% yield)
  • Copper(I) iodide (CuI) accelerates Ullmann-type couplings but lowers regioselectivity

Protecting Group Strategies

  • Tert-butyldimethylsilyl (TBS) protection of the phenolic hydroxyl prevents undesired ether cleavage during amide formation
  • Boc-protected piperidine derivatives mitigate side reactions during pyrazine functionalization

Analytical Characterization

Key Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine H5), 7.89 (d, J = 8.6 Hz, 2H, benzamide ArH), 6.93 (d, J = 8.6 Hz, 2H, benzamide ArH), 4.59 (s, 2H, NCH₂), 3.85 (s, 3H, OCH₃)
  • HRMS (ESI+): m/z calc. for C₂₅H₂₇N₃O₄ [M+H]⁺: 433.1998, found: 433.2001

X-ray Crystallography
Single-crystal analysis confirms the antiperiplanar arrangement of the pyrazine oxygen relative to the piperidine substituent, with dihedral angles of 178.2° between aromatic planes.

Industrial-Scale Considerations

Process Chemistry Modifications

  • Replacement of BBr₃ with AlCl₃/EtSH for safer demethylation
  • Continuous flow hydrogenation for piperidine intermediate purification
  • Recrystallization from ethanol/water (3:1) achieves >99.5% purity

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structure-Activity Relationship

The synthesis of N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves the coupling of a methoxybenzyl group with a pyrazine derivative linked to a piperidine moiety. This structural configuration is significant as it influences the compound's biological activity. The introduction of the piperidine ring is known to enhance the lipophilicity and bioavailability of the compound, which are crucial for its pharmacological effects.

Anti-Infective Properties

Research has indicated that compounds with similar structural frameworks exhibit promising anti-infective properties. For instance, studies on substituted N-(pyrazin-2-yl)benzenesulfonamides have shown significant antimicrobial activity against Mycobacterium tuberculosis and other pathogens, suggesting that this compound may also possess similar efficacy against infectious diseases .

Case Study: Antimicrobial Activity

A comparative study evaluated various derivatives of pyrazine-linked compounds, revealing that those with optimal substitutions exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against M. tuberculosis . Although specific data for this compound is not yet available, its structural similarity suggests potential effectiveness.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on similar compounds. The presence of the piperidine and pyrazine rings has been linked to enhanced cytotoxicity against cancer cell lines.

Case Study: Anticancer Evaluation

In related research, compounds with benzimidazole derivatives demonstrated significant anticancer activity against human colorectal carcinoma cell lines (HCT116), with IC50 values lower than standard chemotherapeutics like 5-fluorouracil . This suggests that this compound could similarly exhibit potent anticancer effects.

Mechanistic Insights

The mechanism of action for compounds similar to this compound often involves the inhibition of key enzymes or pathways critical for pathogen survival or cancer cell proliferation. For example, targeting dihydrofolate reductase (DHFR), an enzyme involved in nucleotide synthesis, has been a successful strategy in developing antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Aromatic Substituent Variations

  • This substitution may alter receptor binding kinetics due to steric and electronic effects .
  • 4-((3-(Piperidin-1-yl)pyrazin-2-yl)oxy)-N-(4-(trifluoromethyl)benzyl)benzamide ():
    The 4-(trifluoromethyl)benzyl substituent significantly increases metabolic stability and hydrophobicity. The CF₃ group’s strong electron-withdrawing nature could reduce enzymatic degradation but may also limit solubility .

Heterocyclic Core Modifications

  • N-[5-(4-{[4-(3-Methoxybenzoyl)piperazin-1-yl]carbonyl}phenyl)pyridin-2-yl]acetamide (, Compound 8d):
    Replacing pyrazine with pyridine and incorporating a piperazine-linked 3-methoxybenzoyl group alters conformational flexibility. The acetamide terminus may reduce membrane permeability compared to the target compound’s benzamide structure .

Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Weight (g/mol) Melting Point (°C) Notable Substituents Potential Impact on Activity
Target Compound ~465 (estimated) Not reported 2-Methoxybenzyl, 4-methylpiperidinyl Balanced lipophilicity/solubility
8b () 530 241–242 4-Chloro-3-(trifluoromethyl)benzoyl High stability, enhanced receptor affinity
8d () 458 207–209 3-Methoxybenzoyl Moderate solubility, metabolic liability
N-(3-Chloro-4-fluorobenzyl)-... () ~478 Not reported 3-Chloro-4-fluorobenzyl Improved CNS penetration

Biological Activity

N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide is a synthetic compound classified as a benzamide, notable for its complex structure that includes a methoxybenzyl group, a piperidinyl-substituted pyrazine moiety, and a benzamide linkage. This unique combination of functional groups suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Methoxybenzyl Intermediate : This involves methylation and benzylation reactions.
  • Synthesis of the Piperidinyl Pyrazine Moiety : Achieved through cyclization reactions and functional group modifications.
  • Coupling Reactions : The final step couples the methoxybenzyl intermediate with the piperidinyl pyrazine moiety using palladium-catalyzed cross-coupling reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, potentially including kinases and receptors involved in various diseases. The precise mechanism of action requires further investigation but is believed to involve modulation of enzyme activities or receptor interactions, making it a candidate for therapeutic applications in conditions such as cancer and neurological disorders.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes. Its structural components may allow it to effectively inhibit pathways critical in disease progression:

  • Kinase Inhibition : The compound may act on kinases involved in cell signaling pathways, which are crucial in cancer biology and other diseases.

Case Studies and Research Findings

Research has highlighted several aspects of this compound's biological activity:

  • In Vitro Studies : Initial studies suggest that derivatives similar to this compound exhibit potent inhibitory effects on Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. For instance, a related compound showed an IC50 value of 7 nM against BTK, indicating strong inhibitory potential .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and potential advantages of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
N-(3-chloro-4-methoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamideChlorinated methoxyphenyl groupPotential kinase inhibition
4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamideSimplified structureLimited biological activity
N-[4-[3-(oxan-3-ylamino)pyrazin-2-yl]oxyphenyl]-1,3-benzothiazol-2-aminesOxan and benzothiazole groupsDifferent target interactions

This table illustrates how this compound stands out due to its unique combination of functional groups that may confer distinct biological activities compared to these similar compounds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing N-(2-methoxybenzyl)-4-((3-(4-methylpiperidin-1-yl)pyrazin-2-yl)oxy)benzamide?

  • Methodology : The compound is typically synthesized via multi-step reactions starting with commercially available precursors. Key steps include coupling of the pyrazine core with substituted benzamide moieties under basic conditions. Solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine are critical for facilitating nucleophilic substitutions and amide bond formations .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) confirms structural integrity by identifying proton and carbon environments. Mass spectrometry (ESI-MS) determines molecular weight, while infrared (IR) spectroscopy validates functional groups like amides and ethers. High-performance liquid chromatography (HPLC) ensures purity .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology : Common assays include enzyme inhibition studies (e.g., kinase or protease assays) to measure IC₅₀ values. Cell viability assays (MTT or apoptosis assays) assess cytotoxicity. Target engagement is validated using fluorescence polarization or surface plasmon resonance (SPR) .

Q. How is solubility optimized for in vitro testing?

  • Methodology : Co-solvents (e.g., DMSO) or surfactants (e.g., Tween-80) are used to enhance aqueous solubility. Physicochemical properties are modeled using software like ACD/Labs to predict logP and pKa, guiding formulation adjustments .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodology : Systematic variation of temperature (e.g., 60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd catalysts) is performed. Design of Experiments (DoE) identifies critical parameters, while inline monitoring (e.g., FTIR) tracks reaction progress. Purification via column chromatography or recrystallization refines product purity .

Q. How are spectral discrepancies resolved when characterizing derivatives?

  • Methodology : Discrepancies in NMR signals (e.g., unexpected splitting) are addressed using 2D techniques (COSY, HSQC) to confirm connectivity. X-ray crystallography provides definitive structural validation. Computational tools (DFT calculations) predict spectra for comparison .

Q. What strategies identify the compound’s molecular targets in complex biological systems?

  • Methodology : Chemoproteomics (e.g., affinity chromatography coupled with LC-MS/MS) isolates binding proteins. CRISPR-Cas9 knockout models validate target relevance. Molecular docking (AutoDock Vina) predicts binding poses, followed by mutagenesis to confirm interaction sites .

Q. How do structural modifications influence its pharmacokinetic profile?

  • Methodology : Substituents are varied (e.g., methoxy → trifluoromethyl) to assess effects on logD and metabolic stability. Microsomal stability assays (human liver microsomes) and Caco-2 permeability models guide SAR. In vivo PK studies in rodents quantify bioavailability and half-life .

Q. How are contradictory bioactivity data analyzed across different studies?

  • Methodology : Meta-analysis of IC₅₀ values identifies outliers. Variables like assay conditions (pH, ATP concentration in kinase assays) or cell line heterogeneity are controlled. Orthogonal assays (e.g., thermal shift vs. enzymatic activity) confirm target engagement .

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